An In-depth Technical Guide to the Synthesis and Characterization of Di-2-Pyridyl Thionocarbonate
An In-depth Technical Guide to the Synthesis and Characterization of Di-2-Pyridyl Thionocarbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Di-2-Pyridyl Thionocarbonate (DPTC). DPTC is a versatile reagent in organic synthesis, primarily utilized as a thiocarbonyl transfer agent for the preparation of various sulfur-containing compounds, which are of significant interest in medicinal chemistry and drug development.[1] This document details the synthetic protocol, purification methods, and extensive characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication.
Introduction
Di-2-Pyridyl Thionocarbonate, with the chemical formula C₁₁H₈N₂O₂S, is a stable, crystalline solid that serves as a safer and more convenient alternative to the highly toxic thiophosgene (B130339) in various chemical transformations. Its utility lies in its ability to efficiently introduce a thiocarbonyl group (C=S) into organic molecules, a key step in the synthesis of thioamides, thiocarbamates, and other heterocyclic compounds which are important scaffolds in many pharmaceutical agents.[1] The pyridine (B92270) moieties in DPTC activate the thiocarbonyl group towards nucleophilic attack and serve as good leaving groups, facilitating a wide range of synthetic applications.
Synthesis of Di-2-Pyridyl Thionocarbonate
The primary synthetic route to Di-2-Pyridyl Thionocarbonate involves the reaction of 2-hydroxypyridine (B17775) with thiophosgene in the presence of a base to neutralize the hydrogen chloride byproduct.
Synthesis Workflow
Caption: Synthesis workflow for Di-2-Pyridyl Thionocarbonate.
Experimental Protocol
Materials:
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2-Hydroxypyridine
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Thiophosgene
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Triethylamine (Et₃N)
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Dichloromethane (CH₂Cl₂)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Hexane
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Ethyl Acetate
Procedure:
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A solution of 2-hydroxypyridine (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., argon or nitrogen).
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The flask is cooled to 0 °C in an ice bath.
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A solution of thiophosgene (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred solution of 2-hydroxypyridine and triethylamine over a period of 30 minutes.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
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The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is filtered to remove the triethylammonium (B8662869) chloride salt.
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The filtrate is washed sequentially with water and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford Di-2-Pyridyl Thionocarbonate as a crystalline solid.
Characterization Data
Comprehensive characterization is essential to confirm the identity and purity of the synthesized Di-2-Pyridyl Thionocarbonate.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈N₂O₂S | [2][3] |
| Molecular Weight | 232.26 g/mol | [2][3] |
| Appearance | White to yellow to orange powder/crystal | |
| Melting Point | 94-98 °C | [2][3] |
| Solubility | Soluble in dichloromethane, chloroform | |
| CAS Number | 96989-50-3 | [2][3] |
Spectroscopic Data
The ¹H NMR spectrum of Di-2-Pyridyl Thionocarbonate exhibits four distinct signals corresponding to the protons on the two equivalent pyridine rings.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.3 | ddd | H-6 (ortho to N) | |
| ~7.8 | ddd | H-4 (para to N) | |
| ~7.2 | m | H-3 (meta to N) | |
| ~7.1 | ddd | H-5 (meta to N) |
Note: Specific chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.
The ¹³C NMR spectrum shows six signals, one for the thiocarbonyl carbon and five for the carbons of the two equivalent pyridine rings.
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C=S (Thiocarbonyl) |
| ~152 | C-2 (attached to O) |
| ~150 | C-6 (ortho to N) |
| ~140 | C-4 (para to N) |
| ~122 | C-5 (meta to N) |
| ~115 | C-3 (meta to N) |
The FT-IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~1600, ~1470 | Strong | C=C and C=N stretching (pyridine ring) |
| ~1350-1250 | Strong | C=S stretch (thiocarbonyl) |
| ~1200-1100 | Strong | C-O-C asymmetric stretch |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| m/z Value | Interpretation |
| 232 | Molecular ion peak [M]⁺ |
| 138 | Fragment corresponding to the loss of a 2-pyridyloxy radical |
| 95 | Fragment corresponding to the 2-hydroxypyridine cation |
| 78 | Pyridine fragment |
Logical Relationships in Characterization
The characterization data are interconnected and provide a complete picture of the molecule's structure.
